Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl-
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Overview
Description
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- is a complex organic compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities . The unique structure of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with various reagents. . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinomethyl group, using reagents like alkyl halides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- is unique compared to other benzimidazole derivatives due to the presence of the p-methoxyphenoxy and morpholinomethyl groups. These functional groups enhance its biological activity and specificity. Similar compounds include:
2-Phenylbenzimidazole: Known for its anticancer properties.
2-Mercaptobenzimidazole: Exhibits significant antioxidant activity.
2-(2-Pyridyl)benzimidazole: Used in coordination chemistry for the synthesis of metal complexes.
This detailed article provides a comprehensive overview of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl-, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
84138-41-0 |
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Molecular Formula |
C20H23N3O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[[2-[(4-methoxyphenoxy)methyl]benzimidazol-1-yl]methyl]morpholine |
InChI |
InChI=1S/C20H23N3O3/c1-24-16-6-8-17(9-7-16)26-14-20-21-18-4-2-3-5-19(18)23(20)15-22-10-12-25-13-11-22/h2-9H,10-15H2,1H3 |
InChI Key |
XXXPDMJCKWPLNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CN4CCOCC4 |
Origin of Product |
United States |
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